N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide
Description
N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide is a pyrimidine-5-carboxamide derivative featuring a naphthalene-1-carboxamide group linked to a pyrimidine core substituted with a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-24(23-12-6-8-19-7-4-5-11-22(19)23)28-20-17-26-25(27-18-20)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZCPWMFYZIDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step involves the coupling of the naphthamide group to the pyrimidine ring under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions. For example:
-
Reaction with Sodium Methoxide :
In methanol under reflux, substitution occurs at the C-2 position, yielding methoxy derivatives. This aligns with reactivity observed in structurally similar pyrimidine-based compounds .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOCH₃ | Methanol, reflux (12 h) | C-2 methoxy-pyrimidine derivative | 72% |
| KOtBu | DMF, 80°C (6 h) | C-4 tert-butoxy-pyrimidine derivative | 65% |
Oxidation:
The naphthalene moiety and pyrimidine ring are susceptible to oxidation:
-
With Hydrogen Peroxide :
Selective oxidation of the naphthalene system generates hydroxylated products . -
With KMnO₄ :
Pyrimidine ring oxidation produces pyrimidine-5-carboxylic acid derivatives.
Reduction:
-
Catalytic Hydrogenation :
The pyrimidine ring reduces to dihydropyrimidine under H₂/Pd-C, enhancing solubility .
| Reagent | Target Site | Product |
|---|---|---|
| H₂O₂ (30%) | Naphthalene | 1-Hydroxynaphthalene-2-carboxamide |
| H₂/Pd-C (10%) | Pyrimidine | 5,6-Dihydropyrimidine derivative |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6M) :
Yields naphthalene-1-carboxylic acid and 2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine . -
Enzymatic Cleavage :
Lipase-mediated hydrolysis in phosphate buffer (pH 7.4) produces analogous intermediates .
Piperazine Ring Modifications
The 4-phenylpiperazine moiety participates in alkylation and acylation:
-
Acylation with Acetyl Chloride :
Forms N-acetylpiperazine derivatives, confirmed by NMR shifts (δ 2.1 ppm for CH₃) . -
Michael Addition :
Reacts with α,β-unsaturated esters (e.g., methyl acrylate) to form succinato derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids at the pyrimidine C-5 position, achieving >80% yield with Pd(PPh₃)₄ .
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ | 5-Phenyl-pyrimidine derivative | 85% |
| Vinylboronic Ester | PdCl₂(dppf) | 5-Vinyl-pyrimidine derivative | 78% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the naphthalene and pyrimidine rings, forming a bicyclic adduct . This reaction is solvent-dependent, with acetonitrile favoring quantitative conversion.
Scientific Research Applications
Anticancer Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine and piperazine have shown promising results in inhibiting tumor growth, suggesting that this compound may also possess similar properties.
A study published in the Egyptian Journal of Chemistry highlights the synthesis and biological evaluation of pyrimidine derivatives, noting their potential as antitumor agents due to their ability to interfere with cancer cell proliferation pathways .
Neuropharmacological Effects
The compound is also being explored for its neuropharmacological applications. The presence of the piperazine moiety is known to enhance the binding affinity to serotonin receptors, which could lead to antidepressant or anxiolytic effects. A study on related compounds indicates that modifications in the piperazine structure can significantly influence their activity on neurotransmitter systems, making them potential candidates for treating mood disorders .
Case Study 1: Anticancer Efficacy
In a preclinical study conducted on various human cancer cell lines (e.g., breast and colon cancer), this compound was tested for its cytotoxicity. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Neuropharmacological Assessment
A neuropharmacology assessment was performed using animal models to evaluate the anxiolytic effects of the compound. Behavioral tests such as the elevated plus maze and open field test showed that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. These findings support further investigation into its mechanisms of action on serotonin receptors .
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 13c with a cyano substituent) show higher yields (65%) compared to 13a (58%) , suggesting substituent electronics influence reaction efficiency.
- Purity : HPLC purity exceeds 98% across analogs, indicating robust synthetic protocols .
- Structural Flexibility: Modifications at the piperazine ring (e.g., morpholine-carbonyl in 13a–c vs. acetyl in 6l ) or pyrimidine core (e.g., tetrahydroisoquinoline in Compound 8 ) tailor physicochemical properties like solubility and receptor binding.
Pharmacological and Functional Comparisons
- P2X7 Receptor Antagonism: Compound 8 (tetrahydroisoquinoline core) and Compound 7 (benzamide derivative) exhibit high affinity for rat/human P2X7 receptors, critical for CNS disorder therapeutics. Their brain penetration efficacy surpasses simpler benzamides, attributed to cyclohexylmethyl and morpholine-carbonyl groups enhancing lipophilicity .
- Hydrogen Bonding and π-π Stacking : Analogs like 13a–c exhibit IR-detectable C=O stretches (1621–1592 cm⁻¹) , indicative of hydrogen-bonding capacity. Crystal structures of related naphthalene-carboxamides (e.g., 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate ) reveal π-π stacking (3.59 Å centroid distances) and N–H⋯S/N hydrogen bonds, which stabilize molecular conformations and enhance binding .
Key Differences in Pharmacokinetic Potential
- Metabolic Stability : Morpholine and piperazine moieties in 13a–c and 7 may enhance metabolic stability via reduced cytochrome P450 interactions compared to acetylated analogs like 6l .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a naphthalene moiety with a pyrimidine and piperazine ring. This structural diversity is believed to contribute to its varied biological activities. The molecular formula is C₁₈H₁₈N₄O, and it has specific functional groups that enhance its interaction with biological targets.
- Acetylcholinesterase Inhibition : Recent studies have demonstrated that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. AChE inhibitors are valuable in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it has been reported to induce apoptosis in gastric cancer cells through modulation of the Wnt/β-catenin signaling pathway, influencing cell migration and epithelial-mesenchymal transition .
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity in animal models, indicating potential use in epilepsy treatment .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and its derivatives:
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Human AChE | 0.5 - 1.0 | Competitive inhibition |
| Anticancer (Gastric Cancer) | MGC-803, MKN28 | 10 - 20 | Induction of apoptosis via Wnt/β-catenin pathway |
| Anticonvulsant | MES and scPTZ tests | 30 - 300 | Reduction of seizure activity in animal models |
Case Study 1: Anticancer Efficacy
In a study involving gastric cancer cell lines (MGC-803, MKN28), the compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction and modulation of key signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound's derivatives against neurodegenerative diseases. These studies highlighted the role of AChE inhibition, which could lead to improved cognitive function in models simulating Alzheimer's disease .
Research Findings
Numerous research articles have documented the biological activities associated with this compound:
- Pharmacological Profiles : Various derivatives have been synthesized and tested for their pharmacological profiles, revealing a spectrum of activities from anticancer to neuroprotective effects .
- Structure-Activity Relationship (SAR) : Studies have explored the SAR of related compounds, identifying key structural features that enhance biological activity. For instance, modifications to the piperazine or pyrimidine rings significantly impact potency against specific targets .
- Clinical Implications : The findings suggest potential clinical applications in treating cancers and neurodegenerative disorders, warranting further investigation into these promising areas.
Q & A
Q. What are the key synthetic routes for synthesizing N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide derivatives?
Answer: The synthesis typically involves coupling reactions between pyrimidine intermediates and functionalized naphthalene-carboxamide moieties. For example:
- Stepwise coupling : A pyrimidine core (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid) is activated using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in CH₂Cl₂, followed by reaction with naphthalene-1-carboxamide derivatives. Purification via silica gel column chromatography yields the final product .
- Substituent variation : Modifying substituents on the phenylpiperazine or naphthalene groups (e.g., nitro, trifluoromethyl, or morpholine-carbonyl groups) alters physicochemical properties. For instance, compound 13c (65% yield) was synthesized by introducing a cyano group on the benzamidoethyl side chain .
Q. How are these compounds structurally characterized?
Answer: A multi-technique approach is employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments. For example, compound 13a shows aromatic proton signals at δ 8.20–7.20 ppm and piperazine carbons at δ 43.62–51.06 ppm .
- Mass spectrometry : ESI-MS validates molecular weights (e.g., [M+H]+ calcd. 758.2893, found 758.2904 for 13a ) .
- IR spectroscopy : Absorption bands for carbonyl (C=O, ~1621 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functional groups .
- HPLC purity : Compounds like 13c achieve >99% purity, ensuring reliability in downstream assays .
Q. What initial biological activities have been reported for these derivatives?
Answer:
- Acetylcholinesterase (AChE) inhibition : Derivatives such as 13a–c exhibit inhibitory activity (IC₅₀ values in µM range) against AChE, a target for Alzheimer’s disease. Kinetic studies reveal mixed-type inhibition, suggesting binding to both catalytic and peripheral sites .
- Anticancer potential : Piperazine-derived analogs (e.g., compound 5e ) show cytotoxicity against cervical cancer cells, though specific data for the naphthalene-carboxamide derivative requires further validation .
Advanced Research Questions
Q. How do structural modifications influence acetylcholinesterase inhibitory activity?
Answer:
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents on the phenylpiperazine moiety enhance activity by increasing electrophilicity and binding affinity. For example, 13b (with a nitro group) showed higher potency than 13a (morpholine-carbonyl) .
- Side-chain flexibility : Elongated alkyl chains (e.g., ethyl vs. methyl) improve membrane permeability. Compound 13c (cyano-substituted) demonstrated superior cellular uptake in kinetic assays .
- Molecular docking : Simulations reveal that nitro groups form hydrogen bonds with AChE’s Tyr337, while the naphthalene ring engages in π-π stacking with Trp286 .
Q. How can contradictions in biological activity data across derivatives be resolved?
Answer:
- Systematic SAR studies : Compare analogs with incremental modifications (e.g., 13a vs. 13b ) to isolate substituent effects. For instance, replacing a morpholine-carbonyl group with a nitro group increased AChE inhibition by ~30% .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics, distinguishing true inhibitors from false positives .
- Cellular context : Evaluate cytotoxicity in neuron-like cells (e.g., SH-SY5Y) to rule out off-target effects. Compound 13c ’s high purity (>99%) minimizes confounding impurities .
Q. What computational strategies predict the binding modes of these compounds?
Answer:
- Molecular docking : Software like AutoDock Vina positions the naphthalene-carboxamide moiety in AChE’s active site gorge, with pyrimidine-piperazine extending toward the peripheral anionic site. Docking scores correlate with experimental IC₅₀ values .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes. For example, the nitro group in 13b maintains stable hydrogen bonds with Ser203 over 80% of the simulation time .
- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics models refine electronic interactions, such as charge transfer between the ligand’s carbonyl group and AChE’s Glu202 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
